molecular formula C10H11BrO3 B1603067 Ethyl 3-bromo-4-methoxybenzoate CAS No. 460079-82-7

Ethyl 3-bromo-4-methoxybenzoate

Cat. No. B1603067
M. Wt: 259.1 g/mol
InChI Key: WIKBASVLVJDZNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09000025B2

Procedure details

3-Bromo-4-methoxy-benzoic acid (2.5 g, 11.6 mmol) was dissolved in EtOH (20 mL) and conc. H2SO4 (1 mL) was added. The reaction was heated to reflux overnight then submitted to standard aqueous workup. The residue was purified by silica gel chromatography (0-50% EtOAc in hexanes) to yield the title compound.
Quantity
2.5 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][C:10]=1[O:11][CH3:12])[C:5]([OH:7])=[O:6].OS(O)(=O)=O.[CH3:18][CH2:19]O>>[CH2:18]([O:6][C:5](=[O:7])[C:4]1[CH:8]=[CH:9][C:10]([O:11][CH3:12])=[C:2]([Br:1])[CH:3]=1)[CH3:19]

Inputs

Step One
Name
Quantity
2.5 g
Type
reactant
Smiles
BrC=1C=C(C(=O)O)C=CC1OC
Name
Quantity
20 mL
Type
reactant
Smiles
CCO
Step Two
Name
Quantity
1 mL
Type
reactant
Smiles
OS(=O)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel chromatography (0-50% EtOAc in hexanes)

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(C1=CC(=C(C=C1)OC)Br)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.